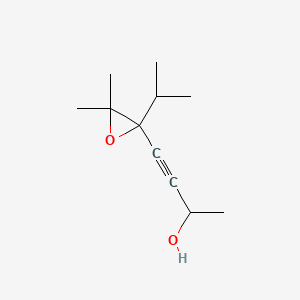
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol is an organic compound with a complex structure that includes an oxirane ring, a butynol group, and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3,3-dimethyl-2-isopropyl-1-butene with an appropriate oxidizing agent to form the oxirane ring. This is followed by the addition of a butynol group under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxirane ring or the butynol group into other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol involves its interaction with various molecular targets and pathways. The oxirane ring and butynol group can participate in chemical reactions that modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,3-Dimethyl-2-isopropyloxiranyl)-3-butyn-2-ol include:
- 3,3-Dimethyl-2-isopropyl-1-butene
- 3,3-Dimethyl-2-isopropyl-1-butene oxide
- 4-(3,3-Dimethyl-2-isopropyloxiranyl)-2-butanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-(3,3-dimethyl-2-propan-2-yloxiran-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H18O2/c1-8(2)11(7-6-9(3)12)10(4,5)13-11/h8-9,12H,1-5H3 |
InChI Key |
SOBHZYFGFCEQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(O1)(C)C)C#CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















